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Compound of Interest

Compound Name: ethylsilane

Cat. No.: B1580638

Introduction

Ethylsilane (C2HsSiH3) is an organosilicon compound utilized in the semiconductor industry
primarily as a silicon precursor for the deposition of silicon-containing thin films through
methods such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While
sometimes generally referred to as a dopant, it is more accurately described as a silicon source
gas that can be used in conjunction with traditional n-type or p-type dopant gases for the in-situ
growth of doped semiconductor films. These doped films are fundamental components in the
fabrication of a wide array of electronic and optoelectronic devices.

This document provides detailed application notes and experimental protocols for the use of
ethylsilane in the deposition of doped silicon and silicon carbide films, targeting researchers,
scientists, and professionals in drug development who may be working on semiconductor-
based sensors and devices.

Overview of Ethylsilane in Doped Film Deposition

Ethylsilane serves as a less hazardous alternative to silane (SiHa) gas for the deposition of
silicon-based materials. Its primary role in a doping process is to provide the silicon atoms for
the growing film, while other precursor gases are introduced simultaneously to incorporate
dopant atoms into the crystal lattice. This process, known as in-situ doping, allows for precise
control over the electrical properties of the semiconductor film during its growth.

Key Applications:
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» N-type Doping: Ethylsilane is used with n-type dopant gases like phosphine (PHs) or arsine
(AsHs) to grow silicon films with an excess of electrons, which are the majority charge

carriers.

o P-type Doping: For p-type doping, ethylsilane is co-flowed with p-type dopant gases such
as diborane (BzHs) to create silicon films with an abundance of "holes" as the majority
charge carriers.[1]

« Silicon Carbide (SiC) Doping: In the growth of doped SiC films, ethylsilane can be used as a
silicon precursor along with a carbon source (e.g., propane) and a nitrogen source for n-type
doping.[2]

Quantitative Data on Doped Film Properties

The electrical and structural properties of semiconductor films grown using ethylsilane as a
silicon precursor are highly dependent on the deposition conditions and the type and
concentration of the co-flowed dopant gas. The following tables summarize typical quantitative
data for doped silicon and silicon carbide films.

Table 1: Typical Properties of In-situ Doped Polysilicon Films Grown via LPCVD using

Ethylsilane
Property N-type (Phosphorus P-type (Boron Doped)
Doped)
Deposition Temperature 550 - 650 °C 550 - 650 °C
Deposition Rate 5-15 nm/min 8 - 25 nm/min
Dopant Concentration 1018 - 102 atoms/cm3 1018 - 102 atoms/cm3
Resistivity 1073-10"tQ-cm 1073-10"tQ-cm
Carrier Mobility 20 - 100 cm?3/V-s 15-80cm?V-s
Film Uniformity <5% <5%

Note: The deposition rate of polysilicon is influenced by the dopant gas; phosphorus tends to
decrease the deposition rate, while boron can increase it.
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Table 2: Typical Properties of In-situ N-doped 4H-SiC Epitaxial Layers

Property Value

Growth Temperature 1500 - 1650 °C
C/Si Ratio 1.0-15

Nitrogen Dopant Flow 10 - 100 sccm
Dopant Concentration 1016 -101 cm—3
Electron Mobility 100 - 900 cm?/V-s
Surface Roughness (RMS) 0.15-0.5nm

Experimental Protocols

The following are generalized protocols for the deposition of doped semiconductor films using
ethylsilane as a silicon precursor in a Low-Pressure Chemical Vapor Deposition (LPCVD)
system.

Protocol 1: In-situ Phosphorus-Doped Polysilicon Deposition
e Substrate Preparation:
o Begin with clean silicon wafers with a thermally grown oxide layer (e.g., 100 nm SiOz).

o Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic
contaminants.

o Load the wafers into a caged wafer boat for better uniformity.[3]
e LPCVD System Preparation:
o Pump down the LPCVD furnace to a base pressure of <10 mTorr.
o Ramp up the furnace temperature to the desired deposition temperature (e.g., 620 °C).

o Deposition Process:
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[e]

Stabilize the chamber pressure at the process pressure (e.g., 200 mTorr).

o

Introduce ethylsilane (C2HsSiHs) gas at a controlled flow rate (e.g., 50-100 sccm).

Introduce a dilute mixture of phosphine (PHs) in a carrier gas (e.g., 1% PHs in Hz2) at a flow

[¢]

rate calculated to achieve the target doping concentration.

[¢]

Continue the gas flow for the required deposition time to achieve the desired film thickness
(e.g., 30-60 minutes for a 300-600 nm film).

e Post-Deposition:
o Purge the chamber with an inert gas (e.g., N2).
o Cool down the furnace to a safe temperature before unloading the wafers.

o Perform a post-deposition anneal (e.g., 900-1000 °C) to activate the dopants and stabilize
the film properties.

Protocol 2: In-situ Nitrogen-Doped Silicon Carbide (SiC) Epitaxial Growth
e Substrate Preparation:
o Use 4H-SIC substrates with a specific off-axis angle (e.qg., 4°).

o Perform an in-situ hydrogen etch at high temperature (e.g., 1400-1500 °C) to prepare the
substrate surface.

e CVD System Preparation:
o The process is typically carried out in a hot-wall CVD reactor.
o Establish a high-purity hydrogen carrier gas flow (e.g., 10-20 sim).
o Ramp the reactor to the growth temperature (e.g., 1600 °C).

o Epitaxial Growth:
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o Introduce ethylsilane as the silicon precursor and propane (CsHs) as the carbon
precursor. The ratio of these gases (C/Si ratio) is a critical parameter.

o Introduce high-purity nitrogen (Nz2) gas as the n-type dopant source.
o Maintain a constant process pressure (e.g., 100-200 mbar).

o The growth time will depend on the desired epilayer thickness, with typical growth rates of

several micrometers per hour.

e Post-Growth:

o Terminate the precursor gas flows and cool down the reactor under a hydrogen ambient.

Visualizations

Diagram 1: Logical Workflow for In-situ Doping using Ethylsilane in a CVD Process
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Caption: Workflow for CVD in-situ doping.
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Diagram 2: Signaling Pathway of Precursors for Doped Silicon Film Growth
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Caption: Precursor pathway for doped film growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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